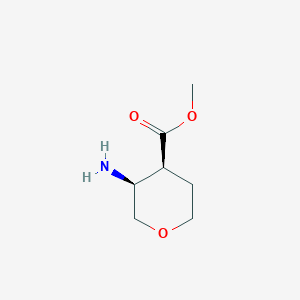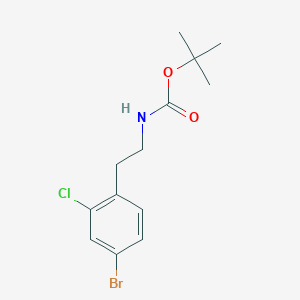
(2S)-4-(dimethylamino)-2-hydroxybutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxy group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(dimethylamino)-2-hydroxybutanoic acid can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes biomimetic chemocatalysis inspired by enzymatic transaminations to access chiral primary amines . Another method involves the use of electrosynthesis, which is a greener route to synthesize amides and other related compounds .
Industrial Production Methods
Industrial production of (2S)-4-(dimethylamino)-2-hydroxybutanoic acid typically involves large-scale catalytic processes. These processes are designed to be cost-effective and efficient, ensuring high yields of the desired product. The use of advanced catalytic systems and optimized reaction conditions plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, secondary amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-4-(dimethylamino)-2-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with target molecules. These interactions facilitate the compound’s role in various biochemical processes and synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(dimethylamino)-1-propanol: This compound shares a similar dimethylamino group but differs in the length of the carbon chain and the position of the hydroxy group.
Tetrakis(dimethylamino)ethylene: This compound contains multiple dimethylamino groups and exhibits different reactivity patterns compared to (2S)-4-(dimethylamino)-2-hydroxybutanoic acid.
Uniqueness
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid is unique due to its specific chiral center and the combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-3-5(8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
WZSWNUKXENRHRR-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C(=O)O)O |
Canonical SMILES |
CN(C)CCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



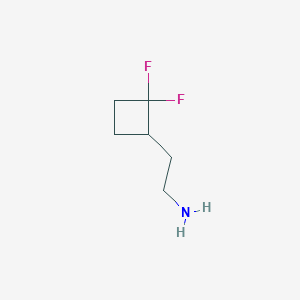
![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)
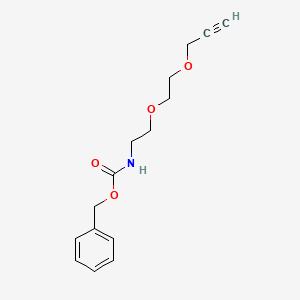

![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
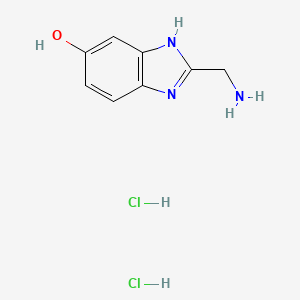
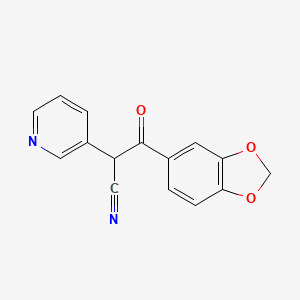
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)
